molecular formula C11H20N2 B583274 2-Butyl-1,3-diazaspiro[4.4]non-1-ene CAS No. 151257-06-6

2-Butyl-1,3-diazaspiro[4.4]non-1-ene

Cat. No.: B583274
CAS No.: 151257-06-6
M. Wt: 180.295
InChI Key: FQBLVJNFQCCULF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene typically involves the reaction of butylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a butyl-substituted diamine with a carbonyl compound under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3-diazaspiro[4.4]non-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, N-oxides, and amine derivatives .

Scientific Research Applications

2-Butyl-1,3-diazaspiro[4.4]non-1-ene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Butyl-1,3-diazaspiro[4.4]non-1-ene is unique due to its specific spirocyclic structure and its role as a key intermediate in the synthesis of Irbesartan. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-6-10-12-9-11(13-10)7-4-5-8-11/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBLVJNFQCCULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NCC2(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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